N-(2-methoxyethyl)-N'-(4-nitrophenyl)oxamide
Description
N-(2-Methoxyethyl)-N'-(4-nitrophenyl)oxamide is a disubstituted oxamide derivative characterized by a 2-methoxyethyl group on one amide nitrogen and a 4-nitrophenyl group on the other. Oxamides are known for their versatility in coordination chemistry, agrochemical applications, and medicinal chemistry due to their hydrogen-bonding capacity and electron-deficient aromatic systems. The 2-methoxyethyl group may improve solubility in polar solvents compared to purely aromatic substituents .
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-(4-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-19-7-6-12-10(15)11(16)13-8-2-4-9(5-3-8)14(17)18/h2-5H,6-7H2,1H3,(H,12,15)(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTMKOOEXWBKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-N’-(4-nitrophenyl)oxamide typically involves the reaction of 2-methoxyethylamine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-N’-(4-nitrophenyl)oxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Reduction: N-(2-aminoethyl)-N’-(4-aminophenyl)oxamide.
Substitution: Various substituted oxamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-N’-(4-nitrophenyl)oxamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Effects on Physicochemical Properties
Table 1: Substituent Impact on Key Properties
Analysis :
- Electron-Withdrawing Groups : The 4-nitrophenyl group in the target compound and N,N'-bis(4-nitrophenyl)oxamide reduces electron density, favoring interactions in polar environments or charge-transfer complexes.
- Solubility : The 2-methoxyethyl group likely increases aqueous solubility compared to purely aromatic analogues like N,N'-bis(4-nitrophenyl)oxamide, which exhibits poor solubility .
- Lipophilicity : Compounds with alkyl chains (e.g., 4-isododecylphenyl in ) show higher logP values, making them suitable for lipid-rich environments.
Analysis :
- Antimicrobial Activity : While direct data for the target compound is lacking, structurally related nitrophenyl derivatives (e.g., 1,3,4-thiadiazoles in ) show potent activity against C. albicans and E. coli. The nitro group may enhance membrane penetration or target binding.
- Electron-Deficient Systems : Trifluoromethylsulfonyl oxamides leverage nitro groups for chemiluminescence, indicating possible optoelectronic applications for the target compound.
Biological Activity
N-(2-methoxyethyl)-N'-(4-nitrophenyl)oxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies, focusing on the compound's biological activity, including antimicrobial, cytotoxic, and DNA-binding properties.
Chemical Structure and Properties
This compound features a nitrophenyl group and an ether functional group, which may contribute to its biological activities. The presence of the nitro group is significant as it can influence the compound's electron density and reactivity.
1. Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, zinc(II) complexes derived from related amide ligands have shown significant inhibition against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Complex No. | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| 1 | 12 | K. pneumoniae |
| 2 | 15 | S. aureus |
| 3 | 13 | E. coli |
| 4 | 15 | Mixed Strains |
| Azithromycin | 23 | Standard Control |
The results indicate that increasing concentrations of these complexes correlate with enhanced antibacterial activity, suggesting a potential for therapeutic applications against resistant strains .
2. Cytotoxicity Studies
Cytotoxicity assessments conducted using MTT assays revealed that certain derivatives of this compound exhibited low toxicity towards human blood cells while maintaining efficacy against cancer cell lines. The study involved treating red blood cells with varying concentrations of the compounds and measuring hemolysis rates.
Table 2: Cytotoxicity Results
| Concentration (µg/mL) | % Hemolysis |
|---|---|
| 500 | <5 |
| 250 | <3 |
| 125 | <1 |
These findings suggest that while the compounds possess biological activity, they demonstrate a favorable safety profile for potential therapeutic use .
3. DNA Binding Studies
The interaction of this compound with DNA was evaluated through UV-Visible spectroscopy and viscosity measurements. The results indicated an intercalative mode of binding, which is often linked to the inhibition of DNA replication and transcription.
Figure 1: Spectroscopic Analysis of DNA Binding
- Absorbance Peaks: Characteristic shifts in absorbance were observed at specific wavelengths, confirming the binding interaction.
- Viscosity Changes: Increased viscosity upon compound addition suggested intercalation rather than groove binding.
These interactions are crucial for understanding the mechanism by which such compounds may exert anticancer effects .
Case Studies
Several case studies illustrate the application of this compound and its derivatives in pharmacological contexts:
- Study on Antileishmanial Activity: A series of zinc(II) complexes with similar structural motifs were tested against Leishmania species, showing promising results in inhibiting parasite growth without significant toxicity to host cells .
- Cancer Cell Line Testing: In vitro studies on various cancer cell lines demonstrated that compounds with nitrophenyl moieties exhibit selective cytotoxicity, making them candidates for further development in cancer therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(2-methoxyethyl)-N'-(4-nitrophenyl)oxamide?
- Methodology : The compound can be synthesized via a two-step process: (1) Reacting 4-nitroaniline with oxalyl chloride in anhydrous 1,2-dimethoxyethane at 0°C under nitrogen to form the oxamide intermediate. (2) Introducing the 2-methoxyethyl group through nucleophilic substitution or condensation reactions. Triethylamine is often used as a base to neutralize HCl byproducts. Purification involves recrystallization from ethanol/water mixtures .
- Key Parameters : Reaction temperature (0–25°C), stoichiometric ratios (1:2 for amine:oxalyl chloride), and inert atmosphere to prevent hydrolysis of intermediates.
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to verify substituent positions (e.g., nitro group at 4-position, methoxyethyl chain).
- FTIR : Peaks at ~1679 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (asymmetric NO₂ stretch) confirm functional groups .
- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening assays are suitable for this compound?
- Approach :
- Antimicrobial Activity : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Antioxidant Potential : DPPH radical scavenging assays to evaluate electron-donating capacity .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety margins .
Advanced Research Questions
Q. How does the electronic configuration of this compound influence its reactivity in electrophilic substitutions?
- Analysis : The nitro group at the 4-position is a strong electron-withdrawing group, directing electrophilic attacks to the ortho and para positions of the phenyl ring. Computational studies (DFT) can map electron density distributions, while Hammett constants (σ⁺) quantify substituent effects on reaction rates .
- Experimental Validation : Nitration or bromination reactions monitored by LC-MS to identify regioselectivity patterns .
Q. What crystallographic methods resolve structural ambiguities in this compound derivatives?
- Techniques : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement. Key parameters include R-factor (<5%), hydrogen bonding networks (e.g., amide-NH⋯O nitro interactions), and torsional angles of the methoxyethyl chain .
- Challenges : Crystal twinning due to planar nitro groups; solutions involve data collection at low temperatures (100 K) .
Q. How do conflicting bioactivity results arise in studies of this compound, and how can they be reconciled?
- Case Study : Discrepancies in antimicrobial efficacy (e.g., high activity in vitro but low in vivo) may stem from poor solubility or metabolic instability.
- Resolution Strategies :
- Solubility Enhancement : Co-crystallization with cyclodextrins or PEGylation.
- Metabolite Profiling : LC-HRMS to identify degradation products in simulated biological fluids .
Q. What interdisciplinary applications exist beyond pharmacology?
- Material Science : The compound’s nitro and amide groups enable coordination with transition metals (e.g., Cu²⁺), forming MOFs for catalytic applications. TGA/DSC studies assess thermal stability (>200°C) .
- Biochemical Probes : Fluorescent tagging via nitro reduction to amine, enabling tracking in cellular uptake studies .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
